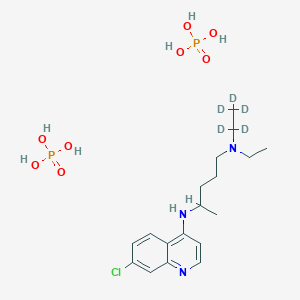
Chloroquine-d5 (diphosphate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloroquine-d5 (diphosphate) is a deuterium-labeled derivative of chloroquine (phosphate). Chloroquine phosphate is an antimalarial and anti-inflammatory agent widely used to treat malaria and rheumatoid arthritis. Chloroquine phosphate is also known for its role as an inhibitor of autophagy and toll-like receptors (TLRs) .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of chloroquine-d5 (diphosphate) involves the following steps:
Condensation Reaction: 4,7-dichloroquinoline reacts with 2-amino-5-diethylamino pentane to form chloroquine through alkalization extraction, concentration, and crystallization.
Salification: The chloroquine obtained is then salified with phosphoric acid to produce chloroquine phosphate.
Industrial Production Methods: The industrial production of chloroquine-d5 (diphosphate) follows similar steps but on a larger scale. The use of isopropanol as a solvent and N,N-diisopropylethylamine as an acid-binding agent is common. Sodium sulfite is also used in the process to improve the purity of the final product .
化学反应分析
Types of Reactions: Chloroquine-d5 (diphosphate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives, while reduction may yield amine derivatives .
科学研究应用
Chloroquine-d5 (diphosphate) has a wide range of scientific research applications:
作用机制
Chloroquine-d5 (diphosphate) exerts its effects through several mechanisms:
Inhibition of Heme Polymerase: Prevents the conversion of heme to hemozoin in malarial trophozoites, leading to the accumulation of toxic heme and the death of the parasite.
Inhibition of Autophagy: Blocks the fusion of autophagosomes with lysosomes, disrupting the autophagic process.
Inhibition of Toll-like Receptors (TLRs): Modulates the immune response by inhibiting TLR signaling pathways.
相似化合物的比较
Chloroquine-d5 (diphosphate) is compared with other similar compounds such as:
Hydroxychloroquine: Similar in structure and pharmacokinetics but has a hydroxyl group, making it less toxic and more suitable for long-term use.
Amodiaquine: Another 4-aminoquinoline derivative with similar antimalarial properties but different side effect profiles.
Mefloquine: A structurally different antimalarial with a longer half-life and different mechanism of action.
Uniqueness: Chloroquine-d5 (diphosphate) is unique due to its deuterium labeling, which enhances its stability and allows for detailed pharmacokinetic studies .
属性
分子式 |
C18H32ClN3O8P2 |
|---|---|
分子量 |
520.9 g/mol |
IUPAC 名称 |
4-N-(7-chloroquinolin-4-yl)-1-N-ethyl-1-N-(1,1,2,2,2-pentadeuterioethyl)pentane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C18H26ClN3.2H3O4P/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18;2*1-5(2,3)4/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21);2*(H3,1,2,3,4)/i1D3,4D2;; |
InChI 键 |
QKICWELGRMTQCR-DSJRPQEBSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
CCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



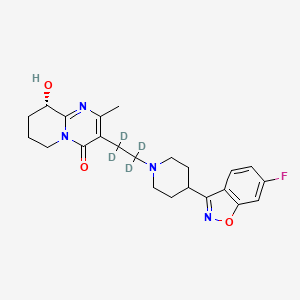

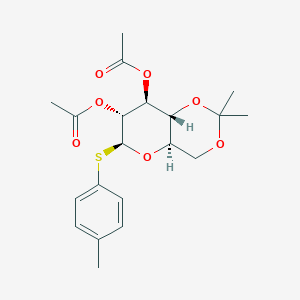

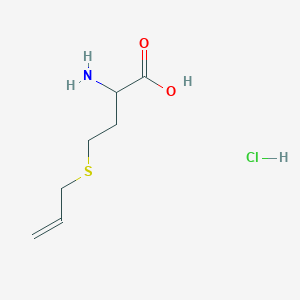
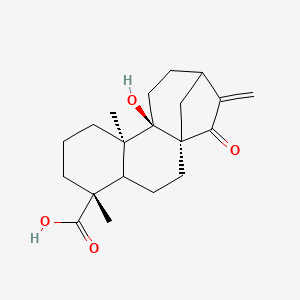
![3-(furan-3-yl)-N-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-(4-hydroxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B12432114.png)
![(1S,9S,14S)-14-(hydroxymethyl)-5,5,9-trimethyltetracyclo[11.2.1.01,10.04,9]hexadecane-6,14-diol](/img/structure/B12432127.png)
![tert-Butyl (3R)-4-[6-[(5-chloro-2-methoxy-3-pyridyl)amino]-3-pyridyl]-3-methyl-piperazine-1-carboxylate](/img/new.no-structure.jpg)

![2-({4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}formamido)-3-methylpentanoic acid](/img/structure/B12432155.png)
![6-amino-1-[2,2,3,3,5,5,6,6-octadeuterio-4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrobromide](/img/structure/B12432162.png)

